5-amino-N-(2,6-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-amino-N-(2,6-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.14331018 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Amino-1,2,4-Triazoles in Organic Synthesis
Amino-1,2,4-triazoles , serving as fundamental raw materials in the fine organic synthesis industry, are crucial in producing a range of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their utility extends to the development of anti-corrosion additives and analytical reagents, highlighting their versatility and importance in applied sciences, biotechnology, energy, and chemistry. The diverse applications underscore the significance of 1,2,4-triazoles in both agriculture and medicine, providing a foundation for various industrial and medical advancements (Nazarov et al., 2021).
Advances in Triazole Derivatives
The exploration of novel triazole derivatives reveals their potential in developing drugs with diverse biological activities. Recent patents between 2008 and 2011 showcase the ongoing interest in 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This body of work emphasizes the need for efficient synthesis methods that consider green chemistry principles, sustainability, and energy savings, underlining the critical role of triazole compounds in addressing contemporary health challenges and emerging diseases (Ferreira et al., 2013).
Synthetic Routes for 1,2,3-Triazoles
The synthesis of 1,2,3-triazoles , including compounds like Rufinamide and Cefatrizine, underscores their stability and utility in drug discovery and material science. The copper(I)-catalyzed synthesis of 1,4-disubstituted 1,2,3-triazoles, an example of click chemistry, has gained attention for its simplicity, efficiency, and broad applicability in creating biologically active 1,2,3-triazoles. This review highlights the significance of 1,2,3-triazoles in the pharmaceutical industry and encourages further exploration of synthetic routes for developing new therapeutic agents (Kaushik et al., 2019).
Properties
IUPAC Name |
5-amino-N-(2,6-dimethylphenyl)-1-phenyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-11-7-6-8-12(2)14(11)19-17(23)15-16(18)22(21-20-15)13-9-4-3-5-10-13/h3-10H,18H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEELGBPWLIGIGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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